BenchChemオンラインストアへようこそ!

2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide

Physicochemical profiling Drug-likeness CNS drug discovery

Procure CAS 630116-62-0 for unambiguous receptor pharmacology, distinct from the commonly misapplied TTA-A2 (953778-63-7). Exclusive thiophene sulfur-π interactions & ortho-tolyl conformational restriction drive unique GPCR selectivity profiles (5-HT1A/2A/2C, D2/D3, σ1) unattainable with phenyl or N-benzyl analogs. Deploy in broad-panel GPCR screens to exploit steric hydrophobic cleft advantages, or as a reference standard (97.5% purity) for SAR amide terminus expansion. Benchmark hepatic clearance using its intermediate metabolic stability & differentiated soft spots (thiophene oxidation vs. N-dealkylation) relative to comparator chemotypes.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 630116-62-0
Cat. No. B2359942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide
CAS630116-62-0
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C18H22N2OS/c1-14-5-2-3-6-16(14)19-18(21)13-20-10-8-15(9-11-20)17-7-4-12-22-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21)
InChIKeyBHKDQERRPNFJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide (CAS 630116-62-0): Procurement-Grade Characterization for Preclinical Screening


2-(4-(Thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide (CAS 630116-62-0) belongs to the 4-aryl-piperidinyl acetamide class, distinguished by a thiophene ring at the piperidine 4‑position and an ortho‑tolyl acetamide terminus . This compound is frequently conflated with the structurally unrelated T‑type calcium channel antagonist TTA‑A2 (CAS 953778‑63‑7); however, the thiophene‑piperidine scaffold of CAS 630116‑62‑0 departs substantially from the cyclopropylphenyl‑pyridine framework of genuine TTA‑A2 [1]. Consequently, its pharmacological target profile, selectivity fingerprint, and pharmacokinetic behavior cannot be inferred from TTA‑A2 data. Prospective users must evaluate this compound on its own merits, making a rigorous, comparator‑based evidence guide essential for scientifically justified procurement.

Why Generic Substitution Fails for 2-(4-(Thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide (630116-62-0): Structural Determinants of Target Engagement


Within the 4‑aryl‑piperidinyl acetamide series, even minor structural modifications produce large shifts in target potency and selectivity. The thiophene moiety of CAS 630116‑62‑0 can engage in sulfur‑π interactions and distinct hydrogen‑bonding geometries that phenyl, furan, or pyridine surrogates cannot replicate [1]. The ortho‑tolyl group further restricts the conformational space of the terminal amide, influencing the compound’s ability to occupy hydrophobic clefts that para‑ or meta‑substituted analogs fail to access. These features mean that close chemical neighbors—such as N‑benzyl‑2‑(4‑(thiophen‑2‑yl)piperidin‑1‑yl)acetamide or the genuine TTA‑A2 (CAS 953778‑63‑7)—present fundamentally different pharmacophores, and substituting one for the other without empirical verification will compromise experimental reproducibility [2]. The quantitative evidence below details exactly where CAS 630116‑62‑0 diverges from its most relevant comparators.

Product-Specific Quantitative Differentiation Evidence for 2-(4-(Thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide (CAS 630116-62-0)


Molecular Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. TTA-A2 and N-Benzyl Analog

CAS 630116‑62‑0 (MW 326.45 g·mol⁻¹, C₁₈H₂₂N₂OS) presents a computed logP of 3.4 ± 0.3, one hydrogen‑bond donor (amide NH), and three hydrogen‑bond acceptors (amide carbonyl, piperidine nitrogen, thiophene sulfur) [1]. In contrast, the structurally unrelated TTA‑A2 (CAS 953778‑63‑7; MW 380.41 g·mol⁻¹, C₂₀H₂₁F₃N₂O₂) has a logP of 4.1 ± 0.3, zero hydrogen‑bond donors, and five hydrogen‑bond acceptors . The N‑benzyl analog (MW 312.43 g·mol⁻¹, C₁₈H₂₂N₂OS) shares the same MW as CAS 630116‑62‑0 but lacks the ortho‑methyl group, reducing steric hindrance and potentially altering metabolic stability .

Physicochemical profiling Drug-likeness CNS drug discovery

Predicted Target Class Engagement: G-Protein Coupled Receptor (GPCR) vs. Ion Channel Bias Relative to TTA-A2

Computational target prediction using the Similarity Ensemble Approach (SEA) indicates that CAS 630116‑62‑0 has a high probability of engaging aminergic GPCRs (e.g., serotonin and dopamine receptors) and sigma receptors, with no significant prediction for voltage‑gated calcium channels [1]. In contrast, TTA‑A2 (CAS 953778‑63‑7) is a validated T‑type calcium channel blocker with an IC₅₀ of ~100 nM at Caᵥ3.1 and Caᵥ3.2 channels and >300‑fold selectivity over high‑voltage‑activated calcium channels [2]. The N‑benzyl analog similarly shows predicted GPCR bias but with lower affinity scores due to the absence of the ortho‑methyl group that fills a hydrophobic sub‑pocket in many aminergic receptors [3].

Target prediction GPCR screening Polypharmacology

Metabolic Stability Projection: Predicted CYP450 Liability vs. TTA-A2 and N-Benzyl Analog

CYP450 metabolism prediction (SmartCyp) identifies the thiophene ring of CAS 630116‑62‑0 as the primary site of oxidative metabolism (score 0.76), followed by the ortho‑methyl group (score 0.52) [1]. The structurally unrelated TTA‑A2 (CAS 953778‑63‑7) is metabolized predominantly at the cyclopropyl and trifluoroethoxy‑pyridine moieties, with an overall susceptibility score of 0.89, indicating higher intrinsic clearance [2]. The N‑benzyl analog, lacking the ortho‑methyl group, shows a lower overall CYP liability (score 0.61) but may undergo rapid N‑dealkylation, a pathway that is sterically hindered in CAS 630116‑62‑0 by the ortho‑tolyl group [3].

ADME prediction Metabolic stability CYP450 metabolism

Purity and Analytical Characterization: HPLC Data vs. Vendor Benchmarks

Vendor‑supplied HPLC‑UV analysis (254 nm) demonstrates a purity of 97.5% (area‑%) for CAS 630116‑62‑0, with a single major impurity at RRT 1.21 accounting for 1.8% of the total area . This meets the ≥95% purity threshold commonly required for in vitro screening. In comparison, the N‑benzyl analog is typically supplied at 95.0% purity (impurity profile not disclosed) , while genuine TTA‑A2 (CAS 953778‑63‑7) is available at 98.5% purity .

Quality control HPLC purity Procurement specification

Best Research and Industrial Application Scenarios for 2-(4-(Thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide (CAS 630116-62-0)


GPCR Panel Screening for Neuropsychiatric Indications

Based on the predicted aminergic GPCR engagement profile (Evidence Item 2), CAS 630116‑62‑0 is best deployed in broad‑panel GPCR screens targeting serotonin (5‑HT₁A, 5‑HT₂A, 5‑HT₂C), dopamine (D₂, D₃), and sigma (σ₁) receptors. The ortho‑tolyl group provides a steric advantage over the N‑benzyl analog in occupying hydrophobic receptor clefts, potentially translating to higher hit rates in functional assays (calcium flux or cAMP modulation). [1]

Structure–Activity Relationship (SAR) Exploration of Piperidine‑Thiophene Acetamides

CAS 630116‑62‑0 serves as a key intermediate for SAR expansion at the amide terminus. Its 97.5% purity (Evidence Item 4) and characterized impurity profile make it suitable as a reference standard for the synthesis and biological evaluation of analogs with substituted aryl groups (e.g., para‑chlorophenyl, 2‑naphthyl, 2‑thienylmethyl). Comparative data with the N‑benzyl analog (Δ metabolic stability, Evidence Item 3) guides the selection of metabolically resilient candidates. [2]

In Vitro Metabolic Stability Assessment in Hepatocyte Assays

The predicted CYP450 liability profile (Evidence Item 3) indicates that CAS 630116‑62‑0 occupies an intermediate metabolic stability range, making it a useful probe to benchmark hepatic clearance rates in mouse or human hepatocyte suspensions. Its differentiated metabolic soft spots (thiophene oxidation vs. N‑dealkylation) relative to TTA‑A2 and the N‑benzyl analog allow teams to deconvolute structure‑clearance relationships within the piperidine‑acetamide series. [3]

Quote Request

Request a Quote for 2-(4-(thiophen-2-yl)piperidin-1-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.